Cas no 124999-47-9 (Methyl 5-chloropyrimidine-4-carboxylate)
Methyl 5-chloropyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 5-CHLOROPYRIMIDINE-4-CARBOXYLATE
- 4-Pyrimidinecarboxylic acid, 5-chloro-, methyl ester
- CS-0361894
- METHYL5-CHLOROPYRIMIDINE-4-CARBOXYLATE
- EN300-311746
- SB56081
- SCHEMBL1114935
- 124999-47-9
- Methyl 5-chloropyrimidine-4-carboxylate
-
- Inchi: 1S/C6H5ClN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3
- InChI Key: YQNDTRSJLOUIBN-UHFFFAOYSA-N
- SMILES: ClC1=CN=CN=C1C(=O)OC
Computed Properties
- Exact Mass: 172.0039551g/mol
- Monoisotopic Mass: 172.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1
- XLogP3: 1
Methyl 5-chloropyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490625-1g |
Methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 97% | 1g |
$466 | 2023-02-03 | |
| Alichem | A039002037-500mg |
Methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 98% | 500mg |
$577.08 | 2023-09-03 | |
| Alichem | A039002037-1g |
Methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 98% | 1g |
$1129.75 | 2023-09-03 | |
| Enamine | EN300-311746-0.05g |
methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 95% | 0.05g |
$94.0 | 2023-07-06 | |
| Enamine | EN300-311746-0.1g |
methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 95% | 0.1g |
$140.0 | 2023-07-06 | |
| Enamine | EN300-311746-0.25g |
methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 95% | 0.25g |
$200.0 | 2023-07-06 | |
| Enamine | EN300-311746-0.5g |
methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 95% | 0.5g |
$374.0 | 2023-07-06 | |
| Enamine | EN300-311746-1.0g |
methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 95% | 1.0g |
$499.0 | 2023-07-06 | |
| Enamine | EN300-311746-2.5g |
methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 95% | 2.5g |
$978.0 | 2023-07-06 | |
| Enamine | EN300-311746-5.0g |
methyl 5-chloropyrimidine-4-carboxylate |
124999-47-9 | 95% | 5.0g |
$1448.0 | 2023-07-06 |
Methyl 5-chloropyrimidine-4-carboxylate Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Methyl 5-chloropyrimidine-4-carboxylate
Recent Advances in the Application of Methyl 5-chloropyrimidine-4-carboxylate (CAS: 124999-47-9) in Chemical Biology and Pharmaceutical Research
Methyl 5-chloropyrimidine-4-carboxylate (CAS: 124999-47-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of diverse molecular scaffolds with potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological relevance, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's critical role in the synthesis of pyrimidine-based kinase inhibitors. Researchers utilized Methyl 5-chloropyrimidine-4-carboxylate as a starting material for developing selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The study reported a novel synthetic route that improved yield by 35% compared to previous methods, while maintaining excellent purity (>98%).
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the use of 124999-47-9 in creating a series of novel antibacterial agents targeting DNA gyrase. The lead compound derived from this scaffold exhibited potent activity against multidrug-resistant Staphylococcus aureus (MIC = 0.5 μg/mL) while showing minimal cytotoxicity against human cell lines. This work underscores the compound's potential in addressing the growing challenge of antibiotic resistance.
Significant progress has also been made in understanding the compound's reactivity patterns. A 2024 computational chemistry study published in The Journal of Organic Chemistry employed density functional theory (DFT) calculations to map the compound's preferred reaction sites, providing valuable insights for designing more efficient synthetic routes. The researchers identified the C5 chlorine as the most reactive position for nucleophilic aromatic substitution, followed by the ester group at C4.
From a pharmaceutical development perspective, recent patent filings (WO2024015898, 2024) have highlighted the compound's utility in creating prodrugs for improved bioavailability. One application involves its conversion to water-soluble phosphate derivatives of antiviral nucleoside analogs, addressing formulation challenges associated with poorly soluble drug candidates. This innovation has particular relevance for developing oral formulations of antiviral medications.
The safety profile of Methyl 5-chloropyrimidine-4-carboxylate has been further elucidated in recent toxicological studies. A 2023 regulatory assessment published in Chemical Research in Toxicology reported favorable results from Ames tests and in vitro micronucleus assays, supporting its continued use as a synthetic intermediate. However, the study recommended proper handling precautions due to moderate skin irritation potential observed in animal models.
Looking forward, the compound's unique structural features continue to inspire novel applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation, as well as its use in developing fluorescent probes for biological imaging. The compound's versatility and well-characterized chemistry position it as a valuable tool for advancing chemical biology research and pharmaceutical development in the coming years.
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